molecular formula C9H8O4 B4454258 hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione

hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione

Cat. No.: B4454258
M. Wt: 180.16 g/mol
InChI Key: VJZJOLDRMXASMW-UHFFFAOYSA-N
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Description

Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of heterocyclic compounds, which are known for their diverse chemical properties and applications. The presence of multiple functional groups within its structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione typically involves multi-step organic reactions. One common method involves the condensation of specific aldehydes with ammonia, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism by which hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3,11-dioxatetracyclo[6.3.0.02,6.05,9]undecane-4,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8-4-2-1-3-5(4)9(11)13-7(3)6(2)12-8/h2-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJOLDRMXASMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C(C2OC3=O)OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Reactant of Route 2
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Reactant of Route 3
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Reactant of Route 4
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Reactant of Route 5
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione
Reactant of Route 6
hexahydro-2H-6,3,5-(epoxyethane[1,2,2]triyl)cyclopenta[b]furan-2,8-dione

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